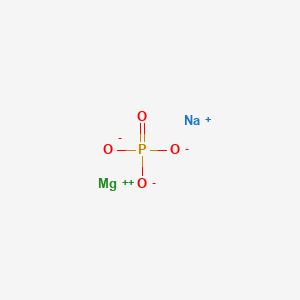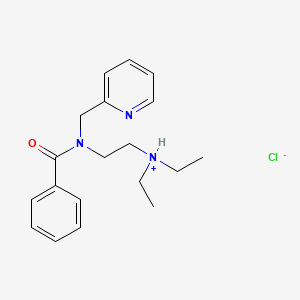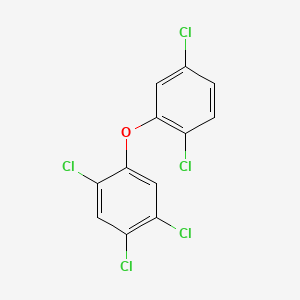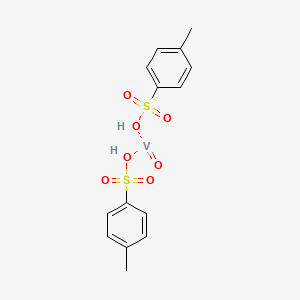
Oxobis(toluene-p-sulphonato)vanadium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxobis(toluene-p-sulfonato)vanadium is a chemical compound with the molecular formula C14H14O7S2V and a molecular weight of 411.344 g/mol. It is known for its unique properties and applications in various fields of scientific research and industry.
Métodos De Preparación
The synthesis of Oxobis(toluene-p-sulfonato)vanadium typically involves the reaction of vanadium pentoxide with toluene-p-sulfonic acid under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a specific temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Oxobis(toluene-p-sulfonato)vanadium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield vanadium oxides, while reduction reactions may produce vanadium(III) complexes .
Aplicaciones Científicas De Investigación
Oxobis(toluene-p-sulfonato)vanadium has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in organic synthesis reactions, such as the oxidation of alcohols and the polymerization of olefins . In biology, it has been studied for its potential as an enzyme inhibitor and its effects on cellular processes . In medicine, it is being investigated for its potential therapeutic applications, including its role in the treatment of diabetes and cancer . In industry, it is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of Oxobis(toluene-p-sulfonato)vanadium involves its interaction with molecular targets and pathways within cells. It can act as an inhibitor of specific enzymes, such as protein tyrosine phosphatases, which play a role in regulating cellular signaling pathways . By inhibiting these enzymes, Oxobis(toluene-p-sulfonato)vanadium can modulate various cellular processes, including cell growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Oxobis(toluene-p-sulfonato)vanadium can be compared with other vanadium-based compounds, such as vanadyl sulfate and vanadium pentoxide. While all these compounds contain vanadium, they differ in their chemical structures and properties . For example, vanadyl sulfate is commonly used as a dietary supplement for its potential health benefits, while vanadium pentoxide is used as a catalyst in industrial processes . The unique combination of toluene-p-sulfonic acid and vanadium in Oxobis(toluene-p-sulfonato)vanadium gives it distinct properties and applications .
Propiedades
Número CAS |
21493-51-6 |
|---|---|
Fórmula molecular |
C14H16O7S2V |
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;oxovanadium |
InChI |
InChI=1S/2C7H8O3S.O.V/c2*1-6-2-4-7(5-3-6)11(8,9)10;;/h2*2-5H,1H3,(H,8,9,10);; |
Clave InChI |
IRGQWVJBFRICBV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.O=[V] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
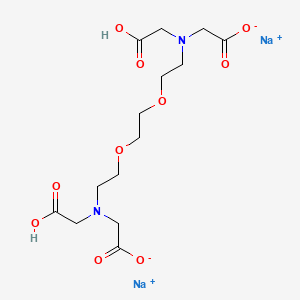
![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)
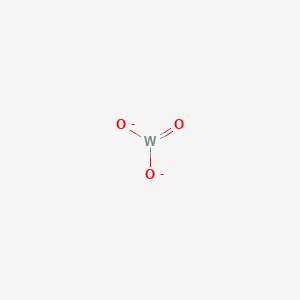
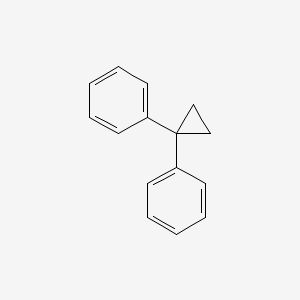
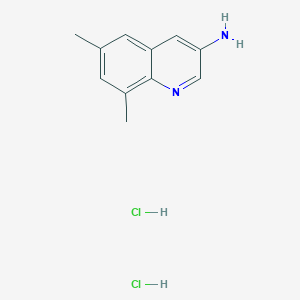
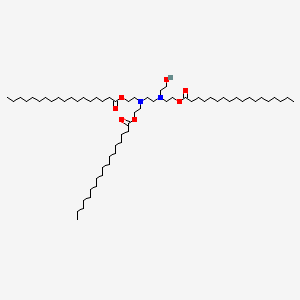
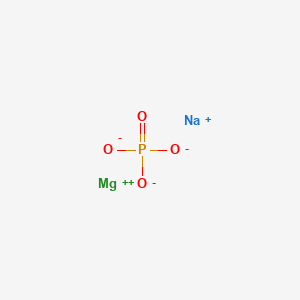
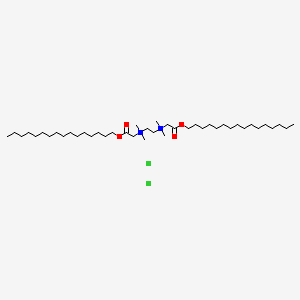
![[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)
